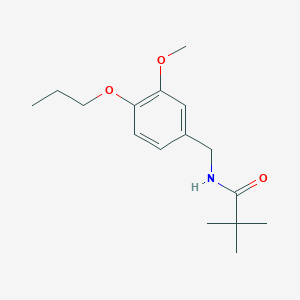
N-(3-methoxy-4-propoxybenzyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-4-propoxybenzyl)isonicotinamide, also known as PBOX-15, is a small molecule that has been studied extensively for its potential applications in cancer treatment. It belongs to a class of compounds called benzyl nicotinamides, which have been shown to have anti-tumor effects in a variety of cancer types.
Mechanism of Action
N-(3-methoxy-4-propoxybenzyl)isonicotinamide works by inhibiting the activity of Bcl-2, a protein that is overexpressed in many types of cancer. Bcl-2 is involved in regulating cell death, and its overexpression can lead to resistance to chemotherapy and other cancer treatments. By inhibiting Bcl-2, N-(3-methoxy-4-propoxybenzyl)isonicotinamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-methoxy-4-propoxybenzyl)isonicotinamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell survival and growth. N-(3-methoxy-4-propoxybenzyl)isonicotinamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methoxy-4-propoxybenzyl)isonicotinamide is its specificity for Bcl-2, which makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which may limit its use in clinical settings. Additionally, further research is needed to determine the optimal dosage and treatment regimen for N-(3-methoxy-4-propoxybenzyl)isonicotinamide.
Future Directions
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)isonicotinamide. One area of interest is the development of more potent and selective Bcl-2 inhibitors based on the structure of N-(3-methoxy-4-propoxybenzyl)isonicotinamide. Another area of interest is the use of N-(3-methoxy-4-propoxybenzyl)isonicotinamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further research is needed to determine the optimal dosage and treatment regimen for N-(3-methoxy-4-propoxybenzyl)isonicotinamide in clinical settings.
Synthesis Methods
The synthesis of N-(3-methoxy-4-propoxybenzyl)isonicotinamide involves several steps, including the reaction of isonicotinic acid with 4-propoxyphenol to form a benzyl nicotinamide intermediate. This intermediate is then reacted with 3-methoxybenzyl chloride to form the final product, N-(3-methoxy-4-propoxybenzyl)isonicotinamide.
Scientific Research Applications
N-(3-methoxy-4-propoxybenzyl)isonicotinamide has been studied extensively for its potential applications in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and colon cancer. N-(3-methoxy-4-propoxybenzyl)isonicotinamide works by inhibiting the activity of a protein called Bcl-2, which is involved in regulating cell death. By inhibiting Bcl-2, N-(3-methoxy-4-propoxybenzyl)isonicotinamide can induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-10-22-15-5-4-13(11-16(15)21-2)12-19-17(20)14-6-8-18-9-7-14/h4-9,11H,3,10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZNXXRFDWXNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-propoxybenzyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(difluoromethyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914547.png)
![N-[2-(diethylamino)ethyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5914551.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)


![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)

